6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound featuring a fused pyranopyrazole core substituted with an ethyl group at position 3, a 4-hydroxyphenyl group at position 4, and a nitrile group at position 3. Its structure combines electron-withdrawing (cyano) and electron-donating (hydroxyphenyl) groups, making it a versatile scaffold for medicinal chemistry and materials science. The compound is typically synthesized via multicomponent reactions (MCRs) involving ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile under catalytic conditions .
Properties
CAS No. |
361365-99-3 |
|---|---|
Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
6-amino-3-ethyl-4-(4-hydroxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C15H14N4O2/c1-2-11-13-12(8-3-5-9(20)6-4-8)10(7-16)14(17)21-15(13)19-18-11/h3-6,12,20H,2,17H2,1H3,(H,18,19) |
InChI Key |
RYEGTMJIWLVIJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation
Trichloroacetic acid (TCAA) and ceric sulfate (Ce(SO₄)₂·4H₂O) have emerged as effective catalysts for this reaction. For instance, Karimi-Jaberi et al. demonstrated that TCAA (10 mol%) facilitates the condensation of ethyl acetoacetate, phenylhydrazine, 4-hydroxybenzaldehyde, and malononitrile in ethanol at reflux, yielding the target compound in 85% within 3 hours. The mechanism proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by cyclization with the in-situ-generated pyrazolone (Figure 1).
Table 1: Acid-Catalyzed Synthesis Parameters
Solvent-Free and Mechanochemical Synthesis
Eco-friendly protocols have gained traction, particularly solvent-free grinding methods. Sethurajan et al. achieved an 89% yield by grinding equimolar amounts of acetylene ester, hydrazine hydrate, 4-hydroxybenzaldehyde, and malononitrile for 15 minutes at room temperature. This approach eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles.
Table 2: Solvent-Free Synthesis Outcomes
Optimization of Reaction Parameters
Temperature and Time
Elevated temperatures (70–80°C) typically improve reaction rates but risk decomposition of the hydroxyphenyl group. A balance is achieved at 80°C, where the reaction completes within 3–5 hours without compromising the phenolic moiety.
Catalyst Loading
Optimal catalyst loading ranges from 5–10 mol%. Excess catalyst (>15 mol%) may precipitate side reactions, such as over-cyclization or aldehyde polymerization.
Industrial-Scale Production Techniques
Large-scale synthesis requires continuous-flow reactors to maintain temperature control and mixing efficiency. Heterogeneous catalysts like TCAA immobilized on silica gel enable easy recovery and reuse, reducing production costs. Pilot studies indicate that scaling the grinding method to kilogram batches maintains yields above 85% while adhering to industrial safety standards.
Comparative Analysis of Synthetic Methodologies
Table 3: Method Comparison
Chemical Reactions Analysis
Reaction Mechanism
The synthesis proceeds through a three-component reaction involving:
-
Pyrazolone Formation : Hydrazine hydrate reacts with ethylacetoacetate to form a pyrazolone intermediate.
-
Knoevenagel Condensation : The aromatic aldehyde (4-hydroxybenzaldehyde) undergoes condensation with malononitrile, activated by the catalyst (e.g., taurine or DABCO) .
-
Cyclocondensation : The intermediates combine to form the pyrano[2,3-c]pyrazole scaffold .
3.1. Spectral Analysis
-
IR (KBr) :
-
¹H NMR (DMSO-d₆) :
-
¹³C NMR (DMSO-d₆) :
3.2. Mass Spectrometry
Key Considerations
-
Catalyst Role : Taurine and DABCO enhance reaction efficiency by activating carbonyl groups and stabilizing intermediates .
-
Functional Group Tolerance : The method accommodates electron-donating (e.g., -OH) and electron-withdrawing groups (e.g., -NO₂) on the aromatic aldehyde .
-
Purification : Column chromatography or recrystallization is used to isolate pure products .
This synthesis pathway exemplifies the versatility of multicomponent reactions in constructing heterocyclic scaffolds, with tunable conditions for diverse substituents.
Scientific Research Applications
Structural Characteristics
The compound has the following structural and molecular characteristics:
- Molecular Formula : C15H14N4O2
- SMILES : CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)O
- InChIKey : RYEGTMJIWLVIJY-UHFFFAOYSA-N
Anti-inflammatory Properties
Research indicates that derivatives of 1,4-dihydropyrano[2,3-c]pyrazole compounds exhibit notable anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). For instance, in vitro studies have demonstrated that these compounds effectively reduce inflammation markers in stimulated macrophages.
Anticancer Activity
The anticancer potential of this compound has been investigated across various cancer cell lines. Preliminary studies suggest that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.
Case Study: Anticancer Efficacy
A study involving several derivatives tested their effects on different cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer)
- Findings : The compounds showed IC50 values ranging from 10 to 30 µM, indicating moderate to high anticancer activity compared to standard chemotherapeutics.
Other Therapeutic Applications
Emerging research suggests potential applications in treating diseases mediated by ubiquitin-specific protease 7 (USP7) dysfunctions, including inflammation and various cancers. The inhibition of USP7 has been linked to the modulation of critical cellular processes that could be beneficial in therapeutic contexts.
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anti-inflammatory | High | Inhibition of NO and COX-2 production |
| Anticancer | Moderate | Induction of apoptosis in cancer cell lines |
| USP7 Inhibition | Potential | Modulation of cellular processes related to inflammation and cancer |
Mechanism of Action
The mechanism of action of 6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter cellular pathways by interacting with receptors. The exact pathways and targets are still under investigation, but its effects are likely mediated through its ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of pyranopyrazole derivatives are highly dependent on substituents at positions 3, 4, and 4. Below is a systematic comparison with structurally analogous compounds:
Substituent Variations and Pharmacological Activity
Notes:
- Hydroxyphenyl vs. Nitrophenyl : The 4-hydroxyphenyl group in the target compound enhances solubility via hydrogen bonding compared to nitro-substituted analogs (e.g., 3-nitrophenyl in ), which exhibit stronger electron-withdrawing effects but lower bioavailability .
- Ethyl vs. Methyl at Position 3 : Ethyl substituents (target compound) may improve metabolic stability compared to methyl groups due to reduced oxidative susceptibility .
- Trifluoromethyl/Cyano Synergy: Compounds with trifluoromethoxy groups (e.g., ) show enhanced PDE2 inhibitory activity due to increased lipophilicity and binding affinity, though the target compound’s hydroxyl group may favor polar interactions.
Spectroscopic and Physicochemical Data
The hydroxyl group in the target compound reduces LogP (increased hydrophilicity) compared to nitro or trifluoromethyl analogs .
Contradictions and Limitations
Biological Activity
6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and various biological activities, including antitumor, anti-inflammatory, and antibacterial properties.
Synthesis
The compound can be synthesized through multicomponent reactions involving hydrazine and various aldehydes. A notable method includes the one-pot synthesis using visible light as a catalyst, which enhances yield and reduces reaction time. The resulting products are characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its molecular structure. Modifications in the phenyl groups and the presence of functional groups such as hydroxyl and amino groups significantly affect its pharmacological properties. Research indicates that the presence of electron-donating groups enhances antitumor activity by improving interaction with target proteins involved in cancer progression .
Antitumor Activity
Recent studies have shown that pyrazole derivatives exhibit significant antitumor activity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways. In vitro assays revealed that these compounds can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231), especially when used in combination with conventional chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for further development in treating inflammatory diseases .
Antibacterial Activity
This compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests reported inhibition zones ranging from 10 to 31 mm when compared to standard antibiotics like ciprofloxacin. The minimum inhibitory concentrations (MICs) for effective bacterial strains were found to be between 20 to 25 μg/mL .
Case Studies
- Antitumor Efficacy : In a study evaluating the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines, it was found that certain derivatives exhibited synergistic effects when combined with doxorubicin. This suggests potential for enhanced therapeutic strategies using these compounds in oncology .
- Antibacterial Testing : A series of synthesized pyrano[2,3-c]pyrazoles were tested against clinical strains of bacteria. The results indicated that several derivatives had MIC values lower than those of traditional antibiotics, highlighting their potential as novel antibacterial agents .
Data Tables
| Activity Type | Test Organism/Cell Line | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| Antitumor | MCF-7 | - | - |
| MDA-MB-231 | - | - | |
| Antibacterial | Staphylococcus aureus | 21 | 20 |
| Escherichia coli | 31 | 25 | |
| Bacillus subtilis | 23 | 20 |
Q & A
Q. Q1. What are the standard multi-component synthesis protocols for 6-amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?
A typical protocol involves reacting hydrazine hydrate, ethyl acetoacetate, substituted aldehydes (e.g., 4-hydroxybenzaldehyde), and malononitrile in aqueous media with catalysts like TBAB (tetrabutylammonium bromide) or ionic liquids. The reaction is refluxed (~80°C) for 25–30 minutes, yielding products with >85% efficiency after recrystallization . For example, Wakodkar et al. optimized conditions using water as a green solvent, achieving 90% yields for structurally analogous compounds .
Q. Q2. How do reaction conditions (solvent, catalyst) influence the yield of pyrano[2,3-c]pyrazole derivatives?
Key factors include:
- Solvent : Aqueous media enhance eco-friendliness and reduce side reactions compared to organic solvents .
- Catalyst : Ionic liquids (e.g., [Et3NH][HSO4]) or surfactants (CTACl) improve reaction rates and yields by stabilizing intermediates .
- Temperature : Reflux conditions (70–80°C) are optimal for cyclocondensation .
Table 1 : Catalyst Impact on Yield
| Catalyst | Yield (%) | Reaction Time | Reference |
|---|---|---|---|
| TBAB | 92 | 30 min | |
| [Et3NH][HSO4] | 88 | 25 min | |
| CTACl | 85 | 40 min |
Advanced Synthesis Challenges
Q. Q3. How can researchers resolve low yields in sterically hindered derivatives (e.g., 4-(2,6-difluorophenyl) analogs)?
Steric hindrance from bulky substituents slows cyclization. Strategies include:
Q. Q4. What methodologies validate the tautomeric forms of pyrano[2,3-c]pyrazoles in solution vs. solid state?
- X-ray crystallography : Confirms the 1,4-dihydropyrano tautomer in the solid state via bond length analysis (C4–N1 = 1.40 Å) .
- <sup>1</sup>H NMR : Detects tautomeric equilibrium in solution through broad NH signals (δ 12.1 ppm) .
Biological Activity & Mechanism
Q. Q5. What assays are used to evaluate the antihypertensive potential of this compound?
- Ex vivo vasorelaxation : Aortic ring assays measure tension reduction in pre-contracted tissues (EC50 values) .
- Calcium channel blockade : Patch-clamp studies on L-type Ca<sup>2+</sup> channels, comparing inhibition to nifedipine .
- In vivo models : SHR (spontaneously hypertensive rats) assess blood pressure reduction over 7–14 days .
Q. Q6. How do substituents (e.g., 4-hydroxyphenyl vs. 4-nitrophenyl) modulate bioactivity?
- Electron-withdrawing groups (e.g., -NO2): Enhance antibacterial activity (MIC = 8 µg/mL) by increasing electrophilicity .
- Hydroxyl groups : Improve solubility and antioxidant capacity but may reduce membrane permeability .
Table 2 : Structure-Activity Relationships
| Substituent | Bioactivity (IC50 or MIC) | Key Mechanism |
|---|---|---|
| 4-Hydroxyphenyl | 18 µM (Ca<sup>2+</sup> blockade) | Vasodilation |
| 4-Nitrophenyl | 8 µg/mL (Antibacterial) | ROS generation |
Data Contradictions & Resolution
Q. Q7. How to address discrepancies in reported antibacterial efficacies across studies?
Variations arise from:
Q. Q8. Why do some studies report conflicting yields for analogous derivatives?
Key factors include:
- Catalyst loading : Excess TBAB (>10 mol%) can precipitate intermediates, reducing yields .
- Reaction monitoring : TLC vs. HPLC detection of byproducts (e.g., hydrazone side products) .
Structural Characterization
Q. Q9. What spectroscopic techniques are critical for confirming the pyrano[2,3-c]pyrazole scaffold?
Q. Q10. How is X-ray crystallography used to resolve stereochemical ambiguities?
- Torsion angles : Confirm the boat conformation of the dihydropyran ring (e.g., C4–C5–O1–C6 = 15.2°) .
- H-bonding networks : NH···O interactions stabilize the crystal lattice (d = 2.05 Å) .
Green Chemistry Applications
Q. Q11. How can eco-friendly synthesis be achieved for this compound?
- Solvent-free conditions : Ball-milling or microwave irradiation reduces waste .
- Biocatalysts : Lipases or cellulases accelerate cyclocondensation in water .
- Recyclable catalysts : Magnetic Fe3O4-supported ionic liquids enable 5–7 reuse cycles .
Table 3 : Green Synthesis Metrics
| Method | E-Factor | PMI (Process Mass Intensity) |
|---|---|---|
| Aqueous/TBAB | 0.8 | 3.2 |
| Solvent-free/microwave | 0.5 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
